molecular formula C9H9N3O B13506361 1-methyl-1H-indazole-5-carboxamide

1-methyl-1H-indazole-5-carboxamide

Cat. No.: B13506361
M. Wt: 175.19 g/mol
InChI Key: YLWWBERTYCXGPD-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-5-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-carboxamide can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by methylation and carboxamidation . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1H-indazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-indazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-4-carboxamide
  • 2-Methyl-1H-indazole-5-carboxamide
  • 1-Methyl-1H-indazole-3-carboxamide

Comparison: 1-Methyl-1H-indazole-5-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-methylindazole-5-carboxamide

InChI

InChI=1S/C9H9N3O/c1-12-8-3-2-6(9(10)13)4-7(8)5-11-12/h2-5H,1H3,(H2,10,13)

InChI Key

YLWWBERTYCXGPD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N)C=N1

Origin of Product

United States

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